molecular formula C9H10O5 B13909592 Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B13909592
M. Wt: 198.17 g/mol
InChI Key: FQFNYXKATGMXCK-BNHYGAARSA-N
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Description

Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic organic compound featuring a norbornene-like framework (bicyclo[2.2.1]hept-5-ene) with an oxygen atom in the bridge position (7-oxa). The molecule contains two functional groups: a methoxycarbonyl (-COOCH₃) substituent at position 3 and a carboxylic acid (-COOH) at position 2. The stereochemistry (1S,2R,3S,4R) defines the spatial arrangement of substituents, which significantly influences its reactivity, solubility, and biological activity. This compound is structurally related to intermediates used in catalytic hydrogenations and Diels-Alder reactions, as seen in analogous bicyclic systems .

Properties

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C9H10O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h2-7H,1H3,(H,10,11)/t4-,5+,6-,7+/m0/s1

InChI Key

FQFNYXKATGMXCK-BNHYGAARSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C=C[C@@H]([C@@H]1C(=O)O)O2

Canonical SMILES

COC(=O)C1C2C=CC(C1C(=O)O)O2

Origin of Product

United States

Preparation Methods

Esterification of 5-Norbornene-2,3-dicarboxylic Anhydride

One of the most common synthetic approaches involves starting from 5-norbornene-2,3-dicarboxylic anhydride. The preparation proceeds via selective esterification with methanol under acidic catalysis to form the methoxycarbonyl group at position 3, while the carboxylic acid remains free at position 2.

Reaction Conditions:

  • Reactant: 5-norbornene-2,3-dicarboxylic anhydride
  • Reagent: Methanol (excess)
  • Catalyst: Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Temperature: Ambient to mild heating (~40-60°C)
  • Time: Several hours until completion
  • Workup: Isolation by crystallization or chromatographic purification

This method yields Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid with good stereochemical integrity due to the rigid bicyclic framework.

Diels-Alder Cycloaddition Followed by Hydrolysis

Another synthetic strategy involves a Diels-Alder reaction between furan derivatives and acrylic acid esters to construct the 7-oxabicyclo[2.2.1]hept-5-ene core, followed by hydrolysis steps to introduce the carboxylic acid functionality.

Key Steps:

  • Diels-Alder reaction between an acrylic acid ester (e.g., methyl acrylate) and furan or substituted furans under mild conditions
  • Subsequent hydrolysis of ester groups to carboxylic acids or selective esterification to methoxycarbonyl groups
  • The process avoids harsh conditions, high temperature, or pressurization, improving industrial applicability.

This method allows for stereoselective synthesis but may involve multiple reaction and purification steps.

Regioselective Diels-Alder Reaction Using 2-Methylfuran and Methyl-3-bromopropiolate

A more specialized approach reported involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate to form a bicyclic intermediate, which after ketal hydrolysis yields the methoxycarbonyl-substituted bicyclic acid methyl ester.

Reaction Highlights:

  • Regioselectivity is achieved due to electronic and steric effects of substituents
  • Ketal hydrolysis is efficiently performed using hydrochloric acid, a simpler reagent compared to traditional methods
  • This approach provides access to methyl esters of 7-oxabicyclo[2.2.1]hept-5-ene derivatives with good yields and purity.

Methanol Addition to Exo-Dione Intermediates

In some synthetic routes, methanol is added to exo-dione intermediates of the bicyclic framework to selectively form the methoxycarbonyl ester at position 3.

Procedure:

  • Starting from a bicyclic dione intermediate, methanol is added under controlled conditions
  • The reaction proceeds through nucleophilic attack and esterification
  • Purification is achieved by crystallization or chromatography.

This method is useful for late-stage functionalization and allows for stereochemical control.

Comparative Summary of Preparation Methods

Method Starting Material Key Reaction Type Reaction Conditions Advantages Disadvantages
Esterification of 5-norbornene-2,3-dicarboxylic anhydride 5-norbornene-2,3-dicarboxylic anhydride Acid-catalyzed esterification Mild heating, acid catalyst Simple, good stereochemical control Requires pure anhydride precursor
Diels-Alder of acrylic acid ester + furan Acrylic acid ester + furan derivatives Diels-Alder cycloaddition + hydrolysis Mild temp, aqueous or acidic hydrolysis Industrially scalable, mild conditions Multi-step, hydrolysis step required
Diels-Alder of 2-methylfuran + methyl-3-bromopropiolate 2-methylfuran + methyl-3-bromopropiolate Regioselective Diels-Alder + ketal hydrolysis HCl hydrolysis, mild conditions High regioselectivity, efficient hydrolysis Specialized reagents needed
Methanol addition to exo-dione intermediate Bicyclic dione intermediate Nucleophilic esterification Controlled methanol addition Late-stage functionalization Requires intermediate synthesis

Analytical Techniques for Verification of Stereochemistry and Purity

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxycarbonyl group under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-methoxycarbonyl, 2-carboxylic acid, 7-oxa, double bond C₉H₁₀O₅ ~210* High polarity due to carboxylic acid; reactive double bond for cycloadditions
(1R,2S,3R,4S)-3-Methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid Stereoisomer (1R,2S,3R,4S) C₁₀H₁₂O₅ 212.20 Diastereomer with altered physical properties (e.g., melting point, solubility)
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid No double bond (heptane), no methoxycarbonyl C₇H₁₀O₃ 142.15 Reduced reactivity due to saturated ring; lower molecular weight
rac-(1S,2S,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 6-oxo group, racemic mixture C₇H₈O₄ 156.14 Ketone enhances electrophilicity; potential for nucleophilic additions
Diisoamyl (1R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Diester (isoamyl groups), anhydride precursor C₁₆H₂₂O₆ 310.34 Lipophilic ester groups improve membrane permeability

*Estimated based on structural analogs.

Functional Group Impact

  • Methoxycarbonyl vs.
  • Oxygen Bridge (7-Oxa) : Introduces ring strain and polarity, affecting solubility and hydrogen-bonding capacity .
  • Double Bond (hept-5-ene) : Enables participation in Diels-Alder reactions and catalytic hydrogenations, critical in synthetic chemistry .

Stereochemical Influence

Diastereomers, such as the (1R,2S,3R,4S) variant , exhibit distinct physicochemical properties. For example, the target compound’s (1S,2R,3S,4R) configuration may favor specific transition states in asymmetric catalysis, as seen in analogous norbornene derivatives .

Research Findings and Data

Spectroscopic Characterization

  • NMR Data : Analogous bicyclic compounds (e.g., diisoamyl dicarboxylate) are characterized by distinct ¹H/¹³C NMR signals for ester (δ 3.6–4.2 ppm) and bridgehead protons (δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Carboxylic acids show strong O-H stretches (~2500–3300 cm⁻¹), while esters exhibit C=O peaks near 1740 cm⁻¹ .

Comparative Reactivity

  • Diels-Alder Reactivity: The target compound’s double bond reacts with dienophiles like maleic anhydride, yielding tetracyclic adducts under kinetic control .
  • Hydrogenation : Pd/C catalytic hydrogenation of similar oxabicycloheptenes produces saturated analogs, useful in stereoselective synthesis .

Biological Activity

Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid , also known as CAS 146339-80-2, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Heat Shock Protein 90 (HSP90) : HSP90 is a crucial chaperone protein involved in the stabilization and function of various oncogenic proteins. Inhibitors of HSP90 lead to the degradation of these client proteins via the ubiquitin-proteasome pathway, which can suppress tumor growth and induce apoptosis in cancer cells .
  • Antitumor Activity : Similar compounds have shown promising results in preclinical studies for various cancers by disrupting critical signaling pathways involved in cell proliferation and survival. The potential antitumor effects of this compound are under investigation .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on HSP90 Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited HSP90 activity, leading to reduced viability in cancer cell lines such as breast cancer and leukemia cells .
  • Antiparasitic Activity : Some derivatives of bicyclic acids have been evaluated for their efficacy against Plasmodium falciparum, showing significant inhibition of growth against chloroquine-resistant strains . This suggests a potential application in treating malaria.

Toxicological Profile

The safety profile of this compound is essential for its therapeutic development:

Toxicity ParameterDescription
Acute Toxicity Harmful if swallowed (H302)
Skin Irritation Causes skin irritation (H315)
Eye Irritation Causes serious eye irritation (H319)

These findings necessitate careful consideration during the development of this compound for clinical use.

Research Findings

Recent advancements in synthetic methodologies have facilitated the large-scale preparation of this compound and its analogs, enhancing the feasibility of further biological evaluations . The ongoing research aims to optimize the pharmacological properties while minimizing toxicity.

Q & A

Q. What are the optimal synthetic routes for Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of this bicyclic compound typically involves Diels-Alder reactions or ring-closing metathesis to construct the bicyclo[2.2.1]heptene core. For stereochemical control, enantioselective catalysis (e.g., chiral Lewis acids) or chiral auxiliaries should be employed. Post-synthesis, stereochemical purity can be verified using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) and polarimetric analysis. For example, analogous bicyclic esters (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) are synthesized via stereospecific pathways and validated using these techniques .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and structure of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Provides absolute configuration confirmation. For example, (1S*,2R*,3S*,4R*,5R*)-5-tetradecyloxy-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride was structurally resolved using X-ray data (mean C–C bond length: 0.004 Å, R factor: 0.046) .
  • NMR spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to assign stereochemistry. Coupling constants (e.g., J2,3J_{2,3} and J3,4J_{3,4}) can confirm the relative configuration of substituents on the bicyclic framework.
  • IR spectroscopy : Validate functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1} for methoxycarbonyl and carboxylic acid moieties).

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the ester and carboxylic acid groups. Avoid exposure to moisture, as similar bicyclic compounds (e.g., tert-butoxycarbonyl-protected analogs) degrade via ring-opening in humid conditions . Use amber glass vials to minimize photodegradation.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this bicyclic compound in ring-opening reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ring-opening reactions. For instance, the reactivity of 7-oxabicyclo[2.2.1]heptene derivatives in nucleophilic openings correlates with calculated strain energies and frontier molecular orbital (FMO) gaps. Compare activation energies (ΔG\Delta G^\ddagger) for different nucleophiles (e.g., water vs. amines) to predict regioselectivity .

Q. What strategies resolve contradictions in reaction yield data when varying solvent polarity during synthesis?

  • Methodological Answer : Conduct a multivariate analysis using Hansen solubility parameters (HSPs) to identify solvent-solute interactions. For example, low-polarity solvents (e.g., toluene) may favor cycloaddition yields due to reduced solvation of the transition state, while polar aprotic solvents (e.g., DMF) could stabilize intermediates. Use statistical tools like ANOVA to isolate significant factors (e.g., solvent dielectric constant vs. temperature) .

Q. How does the compound’s stereochemistry influence intermolecular interactions in crystal packing?

  • Methodological Answer : Perform Hirshfeld surface analysis on single-crystal X-ray data to quantify intermolecular contacts (e.g., H-bonding, van der Waals interactions). For example, in (1S*,2R*,3S*,4R*,5R*)-5-tetradecyloxy-methyl-7-oxabicyclo derivatives, the methoxycarbonyl group participates in C=O···H–C interactions, contributing to a layered crystal lattice . Compare packing coefficients (CkC_k) across stereoisomers to assess density variations.

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